molecular weight and formula of 6-Amino-2,3-dimethylphenol hydrochloride
molecular weight and formula of 6-Amino-2,3-dimethylphenol hydrochloride
An In-depth Technical Guide: 6-Amino-2,3-dimethylphenol Hydrochloride
This guide provides a comprehensive technical overview of 6-Amino-2,3-dimethylphenol hydrochloride, tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to offer insights into synthesis, characterization, and application, grounded in established chemical principles.
Section 1: Chemical Identity and Core Physicochemical Properties
6-Amino-2,3-dimethylphenol hydrochloride is a substituted aromatic compound belonging to the aminophenol class. Its structure, featuring a primary amine, a hydroxyl group, and two methyl groups on a benzene ring, makes it a functionally rich and versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.
| Property | Value | Source |
| IUPAC Name | 6-Amino-2,3-dimethylphenol hydrochloride | Internal |
| CAS Number | 131142-40-0 | [1] |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| Canonical SMILES | Cl.NC1=C(O)C(C)=C(C)C=C1 | Internal |
| InChI Key | JMFACRGHRXTMDB-UHFFFAOYSA-N | [1] |
| Typical Purity | ≥95.0% | [1] |
| Physical Form | Solid (Typical) | [2] |
Section 2: Synthesis and Purification Strategy
The synthesis of 6-Amino-2,3-dimethylphenol hydrochloride is not commonly detailed in standard literature. However, a robust and logical pathway can be designed starting from the commercially available precursor, 2,3-dimethylphenol. The chosen strategy involves electrophilic aromatic substitution (nitration) followed by reduction and subsequent salt formation. This multi-step process is a cornerstone of aromatic chemistry.
Proposed Synthetic Workflow
The transformation from 2,3-dimethylphenol to the target compound leverages fundamental organic reactions. The hydroxyl and methyl groups are ortho-, para-directing activators. Nitration is expected to occur at the position para to the hydroxyl group and ortho to a methyl group (position 6), which is sterically accessible.
Caption: Proposed multi-step synthesis of 6-Amino-2,3-dimethylphenol HCl.
Experimental Protocol: A Guideline
This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.
Step 1: Nitration of 2,3-Dimethylphenol
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Inert Atmosphere: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere. The use of an inert atmosphere is crucial to prevent side reactions with the electron-rich phenol.
-
Dissolution: Dissolve 2,3-dimethylphenol (1.0 eq) in a suitable solvent like glacial acetic acid.[3]
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical to control the exothermic nitration reaction and prevent over-nitration or degradation.
-
Reagent Addition: Add a pre-cooled mixture of nitric acid (1.05 eq) and sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir at 0-5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, slowly pour the reaction mixture into ice-cold water. The nitro-substituted product should precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Reduction of the Nitro Group
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Setup: In a round-bottom flask, suspend the synthesized 6-Nitro-2,3-dimethylphenol (1.0 eq) in ethanol or concentrated hydrochloric acid.
-
Reducing Agent: Add stannous chloride (SnCl₂) (2.5-3.0 eq) portion-wise. This is a classic method for reducing aromatic nitro groups to amines with high selectivity. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.
-
Heating: Heat the mixture to reflux (typically 60-80 °C) for several hours until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the mixture and neutralize carefully with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the tin salts and liberate the free amine.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 6-Amino-2,3-dimethylphenol free base in a minimal amount of a dry, non-polar solvent like diethyl ether or isopropanol.
-
Acidification: Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation & Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether to remove impurities, and dry in a vacuum oven. Recrystallization from an ethanol/ether mixture can be performed for further purification.
Section 3: Structural Elucidation and Analytical Workflow
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Expected Spectroscopic Signatures
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¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Two doublets in the ~6.5-7.5 ppm region, corresponding to the two protons on the aromatic ring.
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Methyl Protons: Two singlets in the ~2.0-2.5 ppm region, each integrating to 3H.
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Amine/Hydroxyl/HCl Protons: Broad signals that are D₂O exchangeable. The amine (NH₃⁺) and hydroxyl (OH) protons will likely appear as broad singlets at variable chemical shifts, often downfield.
-
-
¹³C NMR (in DMSO-d₆):
-
Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Aromatic carbons will appear in the ~110-160 ppm range, while the two methyl carbons will be upfield (~15-25 ppm).
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
O-H Stretch: A broad band around 3200-3400 cm⁻¹.
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N-H Stretch: A broad, complex band around 2500-3200 cm⁻¹ characteristic of an amine salt (R-NH₃⁺).
-
C=C Aromatic Stretch: Peaks around 1500-1600 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₈H₁₁NO + H⁺.
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Standard Analytical Workflow for Purity Assessment
A robust quality control workflow ensures the reliability of the material for downstream applications.
Caption: Standard HPLC-UV-MS workflow for purity and identity confirmation.
Section 4: Applications in Medicinal Chemistry and Drug Development
The structural motifs within 6-Amino-2,3-dimethylphenol hydrochloride make it a valuable scaffold for drug discovery.
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Versatile Building Block: The primary amine and hydroxyl groups are key functional handles for derivatization. The amine can be readily converted into amides, sulfonamides, or used in reductive amination, while the phenol can form ethers or esters. This allows for the rapid generation of compound libraries for high-throughput screening.[4]
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Scaffold for Privileged Structures: Phenol and aniline moieties are common in FDA-approved drugs.[4] This compound provides a pre-functionalized, sterically defined core that can be elaborated to target various biological systems, from kinases to GPCRs.
-
Bioisosteric Replacement: The aminophenol core can serve as a bioisostere for other functionalities, such as catechols or carboxylic acids, in efforts to modulate physicochemical properties like metabolic stability, cell permeability, and receptor binding affinity.[5]
-
Fragment-Based Drug Design (FBDD): As a low molecular weight compound (173.64 g/mol ), it fits the criteria for a fragment. It can be used in screening campaigns to identify initial low-affinity binders to a biological target, which can then be optimized into potent leads.
Section 5: Safety, Handling, and Storage
While specific toxicity data for this compound is limited, the known hazards of its parent class, xylenols (dimethylphenols), provide a strong basis for safe handling protocols. Xylenols are known to be corrosive and toxic.[2][6]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]
-
Corrosion/Irritation: Causes severe skin burns and eye damage. Highly destructive to mucous membranes and the upper respiratory tract.[2][3]
-
Organ Toxicity: Chronic exposure may lead to liver and kidney damage.[3]
Safe Handling and Storage
| Guideline | Protocol |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Work in a certified chemical fume hood. |
| Handling | Avoid creating dust. Use appropriate tools for weighing and transferring solids. Ensure adequate ventilation. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents, bases, acid chlorides, and acid anhydrides.[6][7] |
| Spill Response | For small spills, dampen the solid material with a suitable solvent (e.g., 60-70% ethanol), transfer to a sealed container for disposal. Do not allow the chemical to enter the environment.[3][6] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. |
Section 6: Conclusion
6-Amino-2,3-dimethylphenol hydrochloride is more than a catalog chemical; it is a potent synthetic intermediate with significant potential in medicinal chemistry and materials science. Its defined structure, combined with multiple functionalization points, provides a reliable platform for the development of novel molecular entities. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for any researcher aiming to leverage its capabilities in advanced scientific applications.
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